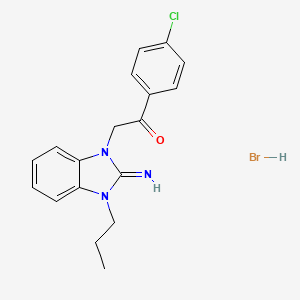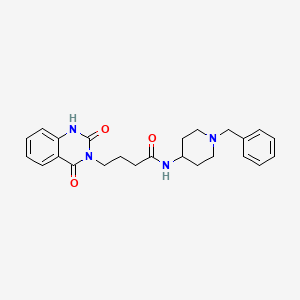![molecular formula C30H22N8O4 B5232755 1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)
1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is an example of a bis-benzimidazole derivative, which has been shown to exhibit a range of biological activities, including anti-tumor and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' is not fully understood. However, it has been proposed that the compound may act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, the compound may inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
Studies have shown that '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In terms of physiological effects, the compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' is its potential as an anti-tumor agent. Additionally, the compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in vivo. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]'. One area of interest is in further elucidating the compound's mechanism of action, which may lead to the development of more effective anti-tumor and anti-viral agents. Additionally, studies could be conducted to investigate the compound's potential use in combination with other chemotherapeutic agents. Finally, further studies could be conducted to evaluate the compound's safety and efficacy in vivo, which could lead to its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' involves the reaction of 1,2-ethylenediamine with 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting intermediate is then reacted with o-phenylenediamine to yield the final product. This synthesis method has been found to be efficient and reproducible, making it a viable option for large-scale synthesis of the compound.
Aplicaciones Científicas De Investigación
The compound '1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]' has been studied for its potential applications in scientific research. One area of interest is in the development of anti-tumor agents. Studies have shown that the compound exhibits cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to have anti-viral properties, inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N8O4/c39-37(40)25-5-1-3-21(13-25)17-31-23-7-9-29-27(15-23)33-19-35(29)11-12-36-20-34-28-16-24(8-10-30(28)36)32-18-22-4-2-6-26(14-22)38(41)42/h1-10,13-20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTGMAUYPBPBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)N(C=N3)CCN4C=NC5=C4C=CC(=C5)N=CC6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-N-[1-[2-[5-[(3-nitrophenyl)methylideneamino]benzimidazol-1-yl]ethyl]benzimidazol-5-yl]methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)

![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)


![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5232732.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)thiomorpholine](/img/structure/B5232738.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)

![ethyl [5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5232753.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5232772.png)